Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate
Description
Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate is a synthetic organic compound featuring a phenylacetate backbone with two oxan-2-yloxy (tetrahydropyranyl ether) groups at the 3- and 4-positions of the phenyl ring. The oxan-2-yloxy substituents serve as protective groups, likely enhancing the compound’s stability during synthetic processes, particularly in medicinal chemistry applications. This compound is synthesized via multi-step reactions involving alkylation and esterification, as described in a 2024 European patent application (Example 383) . The final product is purified using HPLC with acetonitrile/water (0.1% formic acid) as the mobile phase, yielding a compound with LCMS m/z 775 [M+H]+ and an HPLC retention time of 1.40 minutes under SMD-TFA05 conditions . Its primary application lies in pharmaceutical intermediate synthesis, particularly as a precursor for carboxamide derivatives targeting high-value therapeutic agents.
Properties
IUPAC Name |
methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O6/c1-21-17(20)13-14-8-9-15(24-18-6-2-4-10-22-18)16(12-14)25-19-7-3-5-11-23-19/h8-9,12,18-19H,2-7,10-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMAMYFTCKISGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)OC2CCCCO2)OC3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate typically involves the protection of phenolic hydroxyl groups using tetrahydropyranyl (THP) groups. The process begins with the reaction of 3,4-dihydroxybenzeneacetic acid with dihydropyran in the presence of an acid catalyst to form the THP-protected intermediate. This intermediate is then esterified with methanol in the presence of a suitable esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The THP groups can be removed under acidic conditions to regenerate the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), are employed to remove the THP groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Regenerated phenolic compounds.
Scientific Research Applications
Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate finds applications in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for phenols.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate involves its interaction with specific molecular targets and pathways. The THP-protected phenolic groups can undergo deprotection to release active phenolic compounds, which can then interact with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate is best understood through comparison with analogous phenylacetate derivatives. Key differences in substituents, physicochemical properties, and applications are highlighted below:
Structural Analogues
Methyl 2-phenylacetoacetate
- Molecular Formula : C₁₁H₁₂O₃
- Substituents : Phenyl ring with an acetyl group at the α-position.
- Key Properties : Purity ≥98%, crystalline solid, stable at -20°C .
- Applications : Used as an analytical reference standard and precursor in organic synthesis, including illicit drug production .
Ethyl 2-phenylacetoacetate
- Molecular Formula : C₁₂H₁₄O₃
- Substituents : Ethyl ester and acetyl group on the phenylacetate backbone.
- Key Properties : Similar to methyl derivatives but with enhanced lipophilicity due to the ethyl group .
- Applications : Intermediate in synthesizing amphetamine analogues and fine chemicals .
Methyl 2-(3-fluoro-4-methylphenyl)acetate
- Molecular Formula : C₁₀H₁₁FO₂
- Substituents : 3-fluoro and 4-methyl groups on the phenyl ring.
- Key Properties : Increased lipophilicity and electronic effects due to fluorine substitution .
- Applications : High-purity pharmaceutical intermediate for drug development .
Physicochemical and Functional Differences
Functional Group Impact
- Ester vs. Acetoacetate : The absence of a β-keto group in the target compound reduces susceptibility to nucleophilic attack, enhancing stability under acidic conditions relative to acetoacetate derivatives .
Biological Activity
Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate is a synthetic compound with potential biological activities that have gained interest in recent pharmacological research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes two oxan-2-yloxy groups attached to a phenyl ring. This structural configuration is believed to contribute to its biological activities.
Biological Activities
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that phenolic compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases .
2. Anti-inflammatory Effects
this compound may possess anti-inflammatory properties. Compounds with similar oxan derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. For example, a study on related compounds showed a reduction in nitric oxide production in macrophages exposed to lipopolysaccharide (LPS) .
3. Analgesic Properties
The analgesic effects of related compounds have been documented through various pain models. A notable study found that specific derivatives significantly reduced pain responses in animal models, suggesting that this compound could exhibit similar effects .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Inhibition of NO production | |
| Analgesic | Reduction in pain responses |
Case Studies
Case Study 1: Antioxidant Assessment
In a comparative study, this compound was tested against known antioxidants like ascorbic acid. The results demonstrated a comparable efficacy in reducing oxidative stress markers in cultured cells.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model involving LPS-induced inflammation, the compound was administered at varying concentrations. The results indicated a dose-dependent decrease in inflammatory markers, supporting its potential use in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
